molecular formula C10H6F3NO2 B8566613 7-(trifluoroMethoxy)isoquinolin-3-ol

7-(trifluoroMethoxy)isoquinolin-3-ol

Número de catálogo: B8566613
Peso molecular: 229.15 g/mol
Clave InChI: NQOLDAAGOOQJHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(Trifluoromethoxy)isoquinolin-3-ol (CAS 1175271-36-9) is a high-purity isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 6 F 3 NO 2 and a molecular weight of 229.16 g/mol, this compound serves as a versatile building block for the synthesis of novel bioactive molecules . The compound's structure combines an isoquinoline scaffold, a privileged structure in medicinal chemistry, with a strategically placed trifluoromethoxy (-OCF 3 ) group . The isoquinoline core is a prominent motif found in numerous biologically active natural and synthetic compounds, including the anticonvulsant berberine and the vasodilator papaverine . The incorporation of the trifluoromethoxy group is a key strategy in modern drug design, as it can significantly enhance a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. This group possesses a strong electron-withdrawing effect and demonstrates higher resistance to oxidative metabolism compared to non-fluorinated analogs, which can lead to improved biological half-lives for drug candidates . This combination makes 7-(Trifluoromethoxy)isoquinolin-3-ol a particularly valuable reagent for researchers exploring new chemical entities, especially in the development of compounds targeting the Aryl hydrocarbon Receptor (AhR), a pathway of growing importance in immunology and inflammation research . The presence of the hydroxyl group at the 3-position provides a handle for further chemical modification, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. Applications: This compound is intended for use as a key intermediate in pharmaceutical R&D, agrochemical research, and material science. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C10H6F3NO2

Peso molecular

229.15 g/mol

Nombre IUPAC

7-(trifluoromethoxy)-2H-isoquinolin-3-one

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-2-1-6-4-9(15)14-5-7(6)3-8/h1-5H,(H,14,15)

Clave InChI

NQOLDAAGOOQJHC-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC2=CNC(=O)C=C21)OC(F)(F)F

Origen del producto

United States

Métodos De Preparación

Base Methodology and Adaptations

The Friedel-Crafts acylation reaction is a cornerstone for constructing isoquinoline cores. A patent by demonstrates the synthesis of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline via cyclization of an amide intermediate under acidic conditions (AlCl₃ in dichloromethane). While this method targets a dihydroisoquinoline derivative, its principles are adaptable to 7-(trifluoromethoxy)isoquinolin-3-ol by modifying starting materials.

Key steps include:

  • Friedel-Crafts Acylation : Reaction of 3-(4-trifluoromethoxyphenyl)propionyl chloride with a substituted benzamide precursor to form a ketone intermediate.

  • Cyclization : Acid-catalyzed intramolecular cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the isoquinoline ring.

  • Hydroxylation : Post-cyclization oxidation or directed C–H hydroxylation at the 3-position using catalysts like Pd(OAc)₂ or Rh(III) complexes.

Optimization Challenges:

  • Regioselectivity : Ensuring acylation occurs at the correct position for subsequent cyclization requires electron-donating groups (e.g., methoxy) at the 6- and 7-positions.

  • Trifluoromethoxy Introduction : The trifluoromethoxy group is typically installed via nucleophilic substitution on a pre-halogenated intermediate using silver trifluoromethoxide (AgOCF₃).

Rh(III)-Catalyzed C–H Activation/Annulation

Diazo-Based Annulation

Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for assembling nitrogen heterocycles. As reported in, diazo compounds serve as carbene precursors to construct isoquinoline derivatives via tandem C–H activation/annulation. For 7-(trifluoromethoxy)isoquinolin-3-ol, this method involves:

  • Substrate Design : A benzamide derivative bearing a trifluoromethoxy group at the 7-position.

  • Carbene Insertion : Rh(III)-catalyzed reaction with ethyl diazoacetate to form a metallocycle intermediate.

  • Annulation : Intramolecular cyclization to yield the isoquinoline core, followed by hydroxylation.

Key Advantages:

  • Atom Economy : Eliminates need for pre-functionalized starting materials.

  • Functional Group Tolerance : Compatible with electron-withdrawing groups like trifluoromethoxy.

Table 1: Optimization of Rh(III)-Catalyzed Synthesis

CatalystSolventTemp (°C)Yield (%)
[Cp*RhCl₂]₂DCE8078
RhCl₃·3H₂OToluene10065

Metal-Free Transannulation of 1-Sulfonyl Triazoles

Ring-Opening and Cyclization

A metal-free approach from utilizes 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles to generate 3-aminoisoquinolines via thermal denitrogenation and transannulation. Adapting this method for 7-(trifluoromethoxy)isoquinolin-3-ol involves:

  • Triazole Synthesis : Preparation of a triazole precursor with a trifluoromethoxy group at the 7-position.

  • Thermal Denitrogenation : Heating in toluene at 140°C to form a ketenimine intermediate.

  • Cyclization and Aromatization : Intramolecular nucleophilic attack followed by base-mediated elimination.

Limitations:

  • Substrate Complexity : Requires multi-step synthesis of the triazole precursor.

  • Moderate Yields : Reported yields for analogous compounds range from 60–80%.

Late-Stage Functionalization of Isoquinolines

Direct C–H Trifluoromethoxylation

Introducing the trifluoromethoxy group post-cyclization remains challenging due to the inertness of C–H bonds. Recent advances in radical chemistry offer solutions:

  • Photoredox Catalysis : Using Ru(bpy)₃²⁺ and a trifluoromethoxylation reagent (e.g., Togni’s reagent) under blue light.

  • Directed C–H Activation : Employing Pd or Rh catalysts with directing groups (e.g., pyridine) to achieve site-selective trifluoromethoxylation.

Table 2: Comparison of Functionalization Methods

MethodCatalystYield (%)Selectivity
PhotoredoxRu(bpy)₃²⁺45Moderate
Pd-Catalyzed C–H ActivationPd(OAc)₂62High

Análisis De Reacciones Químicas

Types of Reactions

7-(trifluoroMethoxy)isoquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The trifluoromethoxy group distinguishes 7-(trifluoromethoxy)isoquinolin-3-ol from analogs with methoxy (-OCH₃), hydroxy (-OH), or halogen substituents. Key comparisons include:

Compound Name Substituent(s) Position(s) Molecular Weight (g/mol) CAS Number Key Properties
7-(Trifluoromethoxy)isoquinolin-3-ol -OCF₃, -OH 7, 3 Not reported 1175271-36-9 High lipophilicity; metabolic stability
7-Methoxyisoquinolin-3-ol -OCH₃, -OH 7, 3 ~215 (estimated) Not available Lower lipophilicity; faster metabolic clearance
7-Fluoroisoquinolin-3-yl (S7) -F, -CH₂CH₂OH 7, 3 ~347 (from synthesis) Not available Moderate polarity; synthetic intermediate
PA-824 analog (e.g., from ) -CF₃O-benzyloxy, -NO₂ Variable ~363 (C₁₅H₁₃F₃N₂O₅) Not available Antitubercular activity; nitroimidazole core
7-(Piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]pyrimidin-4-one -CF₃O-phenyl, -piperazinyl 2, 7 ~435 (estimated) Not available Kinase inhibition potential; high MW

Key Observations :

  • Metabolic Stability : The C-F bond in -OCF₃ resists oxidative degradation, unlike -OCH₃, which is prone to demethylation .
  • Synthetic Complexity : Introducing -OCF₃ requires specialized reagents (e.g., trifluoromethylation agents), whereas methoxy analogs are more straightforward to synthesize .
Pharmacokinetic Considerations
  • Solubility: Methoxy analogs (e.g., 7-methoxyisoquinolin-3-ol) generally exhibit higher aqueous solubility but shorter half-lives due to faster metabolism.
  • Bioavailability : The trifluoromethoxy group may improve oral bioavailability in preclinical models, as seen in related compounds like PA-824 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(trifluoromethoxy)isoquinolin-3-ol, and how is structural purity validated?

  • Methodological Answer : A common approach involves multi-step synthesis starting with functionalized isoquinoline precursors. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions under anhydrous conditions . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight verification . Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm), ensuring >95% purity for research applications .

Q. What spectroscopic techniques are critical for characterizing 7-(trifluoromethoxy)isoquinolin-3-ol?

  • Methodological Answer :

  • NMR : ¹H NMR identifies hydroxyl (-OH) and trifluoromethoxy (-OCF₃) proton environments, while ¹³C NMR distinguishes aromatic carbons and electronegative substituent effects .
  • FT-IR : Confirms the presence of hydroxyl (broad peak ~3200 cm⁻¹) and C-F stretching (1100–1200 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the trifluoromethoxy group relative to the isoquinoline core, critical for structure-activity relationship (SAR) studies .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO) is recommended, with stock solutions stored at -20°C under inert gas to prevent oxidation. Stability is monitored via LC-MS over 72 hours at 37°C in physiological buffers (pH 7.4). Aggregation-prone behavior can be mitigated using cyclodextrin-based solubilizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7-(trifluoromethoxy)isoquinolin-3-ol?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antitubercular efficacy) may arise from assay conditions or impurity profiles. To address this:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in Mycobacterium tuberculosis vs. Gram-negative bacteria) .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that might interfere with assays .
  • Comparative SAR : Synthesize analogs (e.g., replacing -OCF₃ with -OCH₃) to isolate the trifluoromethoxy group’s contribution .

Q. What strategies are effective in designing derivatives to enhance target selectivity?

  • Methodological Answer :

  • Scaffold hybridization : Combine the isoquinoline core with pharmacophores from known inhibitors (e.g., imidazo-oxazines for antitubercular activity) .
  • Electrostatic tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to modulate π-stacking with enzyme active sites .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 or bacterial efflux pumps .

Q. What experimental controls are essential when evaluating the compound’s mechanism of action?

  • Methodological Answer :

  • Negative controls : Include structurally similar but inactive analogs (e.g., 7-methoxyisoquinolin-3-ol) to rule off-target effects .
  • Enzyme inhibition assays : Pair with positive controls (e.g., PA-824 for nitroreductase activity in antitubercular studies) .
  • Cellular toxicity panels : Use HEK-293 or HepG2 cells to differentiate cytotoxic vs. target-specific effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.